molecular formula C10H5Cl2N3O3 B8419052 2,5-Dichloro-4-(2-nitrophenoxy)pyrimidine

2,5-Dichloro-4-(2-nitrophenoxy)pyrimidine

Cat. No.: B8419052
M. Wt: 286.07 g/mol
InChI Key: CTIRAIGYUVSILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-(2-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H5Cl2N3O3 and its molecular weight is 286.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5Cl2N3O3

Molecular Weight

286.07 g/mol

IUPAC Name

2,5-dichloro-4-(2-nitrophenoxy)pyrimidine

InChI

InChI=1S/C10H5Cl2N3O3/c11-6-5-13-10(12)14-9(6)18-8-4-2-1-3-7(8)15(16)17/h1-5H

InChI Key

CTIRAIGYUVSILP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4,5-trichloropyrimidine (1.3 g, 7.19 mmol) in NMP (3 mL), DIPEA (1.85 g, 14.3 mmol) and 2-nitrophenol (1 g, 7.19 mmol) were added and heated to 100° C. for 1 h. TLC showed completion of starting material (TLC system: 20% ethyl acetate in hexane (Rf): 0.3). The reaction mixture was poured into crushed ice (50 mL). The obtained solid was filtered, washed with water (50 mL) and dried to obtain 2,5-dichloro-4-(2-nitrophenoxy)pyrimidine as an off-white solid. (Yield: 1.7 g, 85%). 1H NMR (400 MHz, D6-DMSO) δ 8.98 (s, 1H), 8.25 (d, 1H), 7.92 (t, 1H), 7.70 (m, 2H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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